molecular formula C16H24FN3O2 B7193321 N-[1-(3-fluorophenyl)-2-hydroxyethyl]-2-(4-methylpiperazin-1-yl)propanamide

N-[1-(3-fluorophenyl)-2-hydroxyethyl]-2-(4-methylpiperazin-1-yl)propanamide

Cat. No.: B7193321
M. Wt: 309.38 g/mol
InChI Key: REVUIJTYLKUQLO-UHFFFAOYSA-N
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Description

N-[1-(3-fluorophenyl)-2-hydroxyethyl]-2-(4-methylpiperazin-1-yl)propanamide is a synthetic organic compound that belongs to the class of piperazine derivatives This compound is characterized by the presence of a fluorophenyl group, a hydroxyethyl group, and a methylpiperazine moiety

Properties

IUPAC Name

N-[1-(3-fluorophenyl)-2-hydroxyethyl]-2-(4-methylpiperazin-1-yl)propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24FN3O2/c1-12(20-8-6-19(2)7-9-20)16(22)18-15(11-21)13-4-3-5-14(17)10-13/h3-5,10,12,15,21H,6-9,11H2,1-2H3,(H,18,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

REVUIJTYLKUQLO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC(CO)C1=CC(=CC=C1)F)N2CCN(CC2)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24FN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(3-fluorophenyl)-2-hydroxyethyl]-2-(4-methylpiperazin-1-yl)propanamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the Hydroxyethyl Intermediate: The reaction begins with the formation of the hydroxyethyl intermediate by reacting 3-fluorobenzaldehyde with ethylene glycol in the presence of a suitable catalyst.

    Amidation Reaction: The hydroxyethyl intermediate is then subjected to an amidation reaction with 4-methylpiperazine to form the desired product. This step often requires the use of coupling agents such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to enhance yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

N-[1-(3-fluorophenyl)-2-hydroxyethyl]-2-(4-methylpiperazin-1-yl)propanamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The carbonyl group formed from oxidation can be reduced back to the hydroxyethyl group using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions, where the fluorine atom is replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Amines, thiols

Major Products Formed

    Oxidation: Formation of carbonyl derivatives

    Reduction: Regeneration of the hydroxyethyl group

    Substitution: Formation of substituted phenyl derivatives

Scientific Research Applications

N-[1-(3-fluorophenyl)-2-hydroxyethyl]-2-(4-methylpiperazin-1-yl)propanamide has been explored for various scientific research applications, including:

    Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its ability to interact with specific biological targets.

    Pharmacology: Studies focus on its pharmacokinetic and pharmacodynamic properties to understand its behavior in biological systems.

    Biological Research: It is used as a tool compound to study the effects of piperazine derivatives on cellular processes.

    Industrial Applications: The compound is utilized in the development of new materials and chemical processes due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-[1-(3-fluorophenyl)-2-hydroxyethyl]-2-(4-methylpiperazin-1-yl)propanamide involves its interaction with specific molecular targets in the body. The compound is known to bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets may vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-[1-(3-chlorophenyl)-2-hydroxyethyl]-2-(4-methylpiperazin-1-yl)propanamide
  • N-[1-(3-bromophenyl)-2-hydroxyethyl]-2-(4-methylpiperazin-1-yl)propanamide
  • N-[1-(3-methylphenyl)-2-hydroxyethyl]-2-(4-methylpiperazin-1-yl)propanamide

Uniqueness

N-[1-(3-fluorophenyl)-2-hydroxyethyl]-2-(4-methylpiperazin-1-yl)propanamide is unique due to the presence of the fluorine atom in the phenyl ring, which can significantly influence its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s lipophilicity, metabolic stability, and ability to form hydrogen bonds, making it distinct from its analogs with different substituents.

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